1,2,3-Tri[trans-9-hexadecenoyl]glycerol
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Description
1,2,3-Tri[trans-9-hexadecenoyl]glycerol is a type of triglyceride . It has a molecular weight of 801.29 . The IUPAC name for this compound is 2,3-bis[(9E)-9-hexadecenoyloxy]propyl (9E)-9-hexadecenoate .
Molecular Structure Analysis
The molecule contains a total of 148 bonds, including 56 non-H bonds, 6 multiple bonds, 47 rotatable bonds, 6 double bonds, and 3 esters (aliphatic) .Future Directions
A novel anti-inflammatory lipid isolated from Mycobacterium vaccae, 1,2,3-tri[Z-10-hexadecenoyl]glycerol, has been identified and characterized . This lipid has shown to decrease lipopolysaccharide-stimulated secretion of the proinflammatory cytokine IL-6 ex vivo . Future studies should evaluate the effects of 10(Z)-hexadecenoic acid on stress-induced exaggeration of peripheral inflammatory signaling, central neuroinflammatory signaling, and anxiety- and fear-related defensive behavioral responses .
properties
IUPAC Name |
2,3-di(hexadec-9-enoyloxy)propyl hexadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWNZXOCSYJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928814 |
Source
|
Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate | |
CAS RN |
134907-85-0 |
Source
|
Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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